molecular formula C17H18ClN3O3S B2496513 2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide CAS No. 882749-31-7

2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide

Cat. No.: B2496513
CAS No.: 882749-31-7
M. Wt: 379.86
InChI Key: NDEUPAPKULRYHJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, chlorophenyl, and thioxomethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to further reactions, such as thioxomethylation and chlorophenylation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions typically result in the replacement of the chlorophenyl group with the nucleophile.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thioxomethyl group plays a crucial role in these interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-(methylthioxomethyl)aminoethanamide
  • 2-(3,4-Dimethoxyphenyl)-N-((4-chlorophenyl)amino)ethanamide
  • 2-(3,4-Dimethoxyphenyl)-N-(thioxomethyl)aminoethanamide

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide is unique due to the presence of both the chlorophenyl and thioxomethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16(22)20-21-17(25)19-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEUPAPKULRYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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